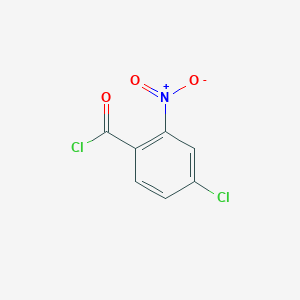

4-Chloro-2-nitrobenzoyl chloride

Übersicht

Beschreibung

The compound 4-Chloro-2-nitrobenzoyl chloride is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are extensively studied. These compounds are often used as building blocks in organic synthesis, particularly in the construction of heterocyclic compounds, which are of significant importance in drug discovery . The presence of chloro and nitro groups on the benzene ring makes these compounds highly reactive and versatile for various chemical transformations.

Synthesis Analysis

The synthesis of related compounds often involves multistep reactions, starting from commercially available materials. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a starting material for the preparation of various nitrogenous heterocycles, utilizing polymer-supported o-phenylenediamines . Similarly, the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole involves the reaction of 1,2-phenylenediamine and the use of glycolic acid for cyclization to avoid by-products . These methods highlight the importance of careful selection of reaction conditions and starting materials to achieve the desired products.

Molecular Structure Analysis

The molecular structure of compounds related to 4-Chloro-2-nitrobenzoyl chloride is often confirmed using spectroscopic techniques such as FT-IR and X-ray diffraction . These studies provide detailed information on the geometrical parameters of the molecules, which are crucial for understanding their reactivity and interactions. For example, the crystal structure of benzyl 4-chloro-3-nitrobenzoate reveals a three-dimensional framework formed by hydrogen bonds and pi-pi stacking interactions .

Chemical Reactions Analysis

Compounds with chloro and nitro substituents on a benzene ring are prone to undergo various chemical reactions. Nucleophilic substitution reactions are common, as seen in the transformation of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole with pyridine . Additionally, the presence of these functional groups can lead to the formation of molecular salts and cocrystals with distinct supramolecular structures, as demonstrated by the molecular salts of 2-Chloro-4-nitrobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of strong electron-withdrawing groups like chloro and nitro groups affects the electron density distribution within the molecule, which can be studied using HOMO and LUMO analysis, as well as NBO analysis . These analyses provide insights into the stability of the molecule, charge transfer, and hyper-conjugative interactions. The first hyperpolarizability is also of interest, as it relates to the nonlinear optical properties of the compound .

Wissenschaftliche Forschungsanwendungen

Enhancing Detection of Estrogens

4-Nitrobenzenesulfonyl chloride, related to 4-Chloro-2-nitrobenzoyl chloride, is used in the detection of estrogens in biological fluids. This is achieved through a derivatization process which enhances detection responses significantly, important in diagnosing fetoplacental function (Higashi et al., 2006).

Framework Structures in Chemical Compounds

The compound 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, closely related to 4-Chloro-2-nitrobenzoyl chloride, forms three-dimensional framework structures due to hydrogen bonding. These structures have implications for molecular design and understanding of chemical interactions (Vasconcelos et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds such as 4-nitrobenzyl chloride have been reported to act as substrates for enzymes like glutathione s-transferase (gst) in the liver .

Mode of Action

It’s structurally similar compound, 4-nitrobenzyl chloride, is known to undergo reduction by nadph to yield 4-nitrotoluene .

Biochemical Pathways

A related compound, 2-chloro-4-nitrophenol, has been reported to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria .

Result of Action

Similar compounds like 4-nitrobenzoyl chloride have been used for the derivatisation of adiol (androstenediol), an endogenous proliferation agent of prostate cancer .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-chloro-2-nitrobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJYSVRCFSCVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10446470 | |

| Record name | 4-chloro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-nitrobenzoyl chloride | |

CAS RN |

41995-04-4 | |

| Record name | 4-chloro-2-nitrobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

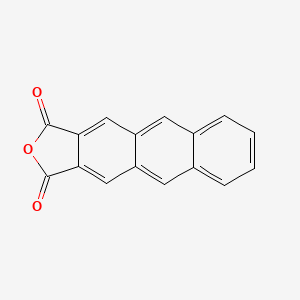

Q1: What is the role of 4-Chloro-2-nitrobenzoyl chloride in the synthesis of the title compound, and how does the structure of the resulting compound relate to its solid-state arrangement?

A1: 4-Chloro-2-nitrobenzoyl chloride serves as a key reactant in the synthesis of 2-(4-Chloro-2-nitrophenyl)-5-[4-(propyloxy)phenyl]-1,3,4-oxadiazole. [] The reaction proceeds via a Huisgen reaction with 5-(4-propyloxyphenyl)tetrazole, ultimately forming the desired oxadiazole derivative. The resulting molecule exhibits specific planar characteristics and bond angles that influence its crystal packing. Notably, the molecule adopts a conformation where the diphenyl-1,3,4-oxadiazole unit is nearly planar, and the nitro group is significantly twisted out of plane relative to its adjacent benzene ring. [] These structural features, alongside C—H⋯O, C—H⋯N, and C—H⋯π interactions, contribute to the formation of ribbons and slabs within the crystal lattice. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.